molecular formula C14H16N4O3 B2992975 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034291-07-9

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No.: B2992975
CAS No.: 2034291-07-9
M. Wt: 288.307
InChI Key: ZSKPQPKAWKOTQA-UHFFFAOYSA-N
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Description

N-((3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a tetrahydro-2H-pyran-4-yl group at position 3 and a nicotinamide-linked methyl group at position 5.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-14(11-2-1-5-15-8-11)16-9-12-17-13(18-21-12)10-3-6-20-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKPQPKAWKOTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a compound that combines the structural features of tetrahydropyran and oxadiazole with nicotinamide. This unique structure suggests potential biological activity that could be explored for therapeutic applications. The following sections detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. Its structure can be broken down as follows:

ComponentStructure
TetrahydropyranTetrahydropyran Structure
OxadiazoleOxadiazole Structure
NicotinamideNicotinamide Structure

Antimicrobial Activity

Studies have shown that compounds similar to N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide exhibit significant antimicrobial properties. For example, derivatives of nicotinamide have demonstrated enhanced activity against pathogens such as Cutibacterium acnes, which is implicated in acne vulgaris treatment. The incorporation of oxadiazole and tetrahydropyran moieties appears to enhance this biological activity significantly compared to traditional compounds like salicylic acid .

Analgesic Effects

Research indicates that compounds with similar structural motifs may act as cannabinoid receptor agonists. For instance, N-methyl derivatives of tetrahydropyran have been reported to exhibit potent analgesic effects while minimizing central nervous system side effects . This suggests that N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide could also possess analgesic properties worth investigating.

Anti-inflammatory Properties

Nicotinamide derivatives have been noted for their anti-inflammatory activities. In particular, studies have shown that certain nicotinamide compounds can exhibit better IC50 values than well-known anti-inflammatory drugs such as indomethacin and ibuprofen . This positions N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide as a candidate for further exploration in inflammatory conditions.

The proposed mechanism of action for N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-y)methyl)nicotinamide likely involves interaction with specific biological targets such as receptors or enzymes. The oxadiazole ring may facilitate binding to these targets due to its electron-withdrawing nature, enhancing the compound's overall bioactivity.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that novel nicotinamide derivatives exhibited antimicrobial activities with MIC values ranging from 0.125 to 4.096 μg/mL against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus .
  • Analgesic Properties : Research on cannabinoid receptor agonists indicated that certain tetrahydropyran derivatives had low CNS penetration while maintaining analgesic efficacy in rodent models .
  • Anti-inflammatory Activity : A comparative analysis revealed that some nicotinamide derivatives showed superior anti-inflammatory effects compared to traditional NSAIDs in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Compound Core Structure Substituents Key Pharmacological Activity
Target Compound 1,2,4-Oxadiazole - 3: Tetrahydro-2H-pyran-4-yl
- 5: Nicotinamide-methyl
Not explicitly reported
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine (Compound 6) 1,2,4-Oxadiazole - 3: Pyridinyl-tetrahydro-2H-pyran-4-yl ether
- 5: 3-Methylpyridin-2-ylamine
Macrofilaricidal (antiparasitic)
N-((4-(4-Phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide (Compound 7) Nicotinamide-tetrahydro-2H-pyran - Tetrahydro-2H-pyran substituted with phenylpiperazine
- Thioether linkage
P2X7 receptor antagonism (CNS)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) 1,2,4-Oxadiazole - 3: 4-Fluorophenyl
- 5: Piperidine-carboxamide
Antituberculosis (Mycobacterium)

Key Observations :

  • Substituent Position and Bioactivity : The position of the tetrahydro-2H-pyran group (e.g., direct attachment vs. ether linkage) significantly impacts target selectivity. Compound 6’s ether-linked pyridine-tetrahydro-2H-pyran substituent confers antiparasitic activity, whereas the target compound’s direct tetrahydro-2H-pyran attachment may favor CNS penetration or enzyme binding .
  • However, its phenylpiperazine substitution enhances P2X7 receptor affinity, highlighting the role of bulky substituents in receptor specificity .
  • Oxadiazole Modifications : Fluorophenyl-substituted oxadiazoles (e.g., C22) demonstrate antitubercular activity, implying that electron-withdrawing groups enhance binding to microbial targets. The target compound’s nicotinamide group may shift activity toward eukaryotic systems .
Pharmacokinetic and Drug-Likeness Comparisons
  • Solubility : Tetrahydro-2H-pyran and oxadiazole moieties improve aqueous solubility compared to purely aromatic scaffolds. Compound 6’s pyridinyl ether further enhances solubility, while the target compound’s methylene-nicotinamide linkage may reduce solubility due to increased hydrophobicity .
  • Blood-Brain Barrier Penetration : Compound 7’s P2X7 antagonism and brain penetration suggest that tetrahydro-2H-pyran derivatives with compact substituents (e.g., methylene linkers) favor CNS activity. The target compound’s structure aligns with this design principle .
  • Metabolic Stability : Oxadiazoles are resistant to hydrolysis, but nicotinamide derivatives may undergo amide cleavage. Compound C22’s carboxamide group shows stability in antituberculosis assays, suggesting similar resilience in the target compound .

Research Findings and Implications

  • Antimicrobial Potential: Structural similarities to C22 (antitubercular) suggest the target compound could be screened against Mycobacterium tuberculosis. The tetrahydro-2H-pyran group may enhance membrane penetration in Gram-positive bacteria .
  • CNS Applications : Analogues like Compound 7 demonstrate that nicotinamide-tetrahydro-2H-pyran hybrids are viable for CNS disorders. The target compound’s lack of bulky aromatic groups (e.g., phenylpiperazine) may reduce off-target effects .

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